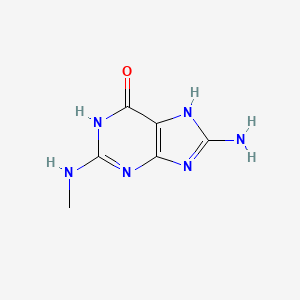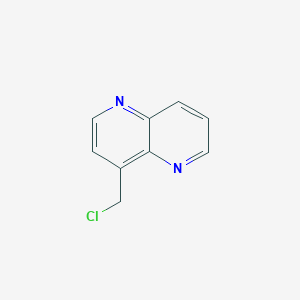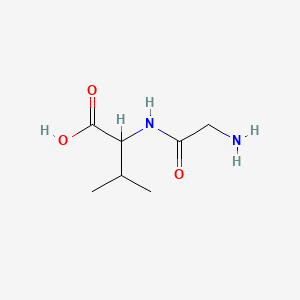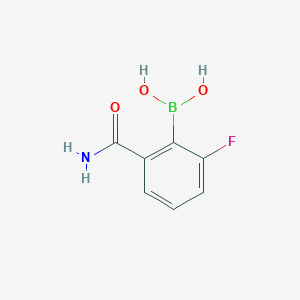
(2-Carbamoyl-6-fluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carbamoyl-6-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated phenyl ring with a carbamoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carbamoyl-6-fluorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
(2-Carbamoyl-6-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Aplicaciones Científicas De Investigación
(2-Carbamoyl-6-fluorophenyl)boronic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2-Carbamoyl-6-fluorophenyl)boronic acid depends on its specific application. In Suzuki-Miyaura coupling, the compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired biaryl product . In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or serving as a probe for studying their function .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(2-Carbamoyl-6-fluorophenyl)boronic acid is unique due to the presence of both a carbamoyl group and a fluorine atom on the phenyl ring. This combination of functional groups can enhance the compound’s reactivity and specificity in various chemical and biological applications. The fluorine atom can increase the compound’s stability and lipophilicity, while the carbamoyl group can provide additional sites for hydrogen bonding and interactions with biological targets .
Propiedades
Número CAS |
656235-47-1 |
|---|---|
Fórmula molecular |
C7H7BFNO3 |
Peso molecular |
182.95 g/mol |
Nombre IUPAC |
(2-carbamoyl-6-fluorophenyl)boronic acid |
InChI |
InChI=1S/C7H7BFNO3/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,12-13H,(H2,10,11) |
Clave InChI |
CGDCKDDYXWPCGH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC=C1F)C(=O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


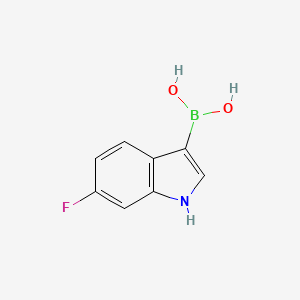
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
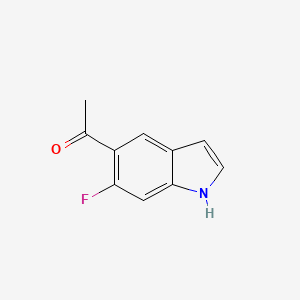
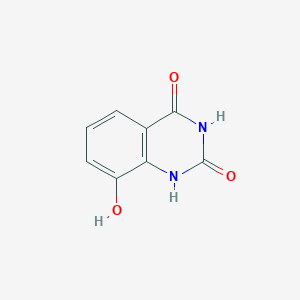
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

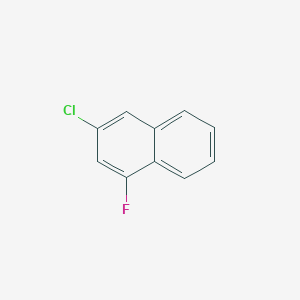
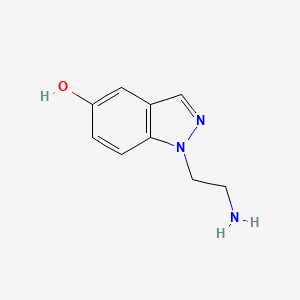
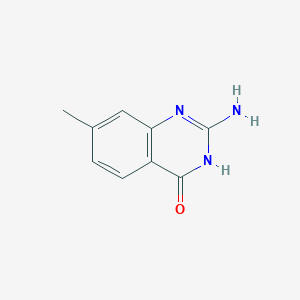
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
